molecular formula C7H8FN3O B2380398 1-Amino-3-(2-fluorophenyl)urea CAS No. 775257-94-8

1-Amino-3-(2-fluorophenyl)urea

Cat. No. B2380398
CAS RN: 775257-94-8
M. Wt: 169.159
InChI Key: IQZPLQKMHOWKON-UHFFFAOYSA-N
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Description

“1-Amino-3-(2-fluorophenyl)urea” is a chemical compound with the molecular formula C7H8FN3O . It is a derivative of urea, which is an organic compound that plays a significant role in many biological processes .


Molecular Structure Analysis

The molecular structure of “1-Amino-3-(2-fluorophenyl)urea” can be analyzed using various techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass-spectrometry (MS) methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Amino-3-(2-fluorophenyl)urea” can be determined using various techniques. For instance, its molecular weight can be calculated based on its molecular formula .

Mechanism of Action

Target of Action

1-Amino-3-(2-fluorophenyl)urea is a complex compound that may interact with multiple targets. It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 1-Amino-3-(2-fluorophenyl)urea might also interact with various biological targets.

Mode of Action

For instance, some urea derivatives have been found to exhibit herbicidal activity , indicating that they may interfere with specific biochemical processes in plants.

Biochemical Pathways

Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that 1-amino-3-(2-fluorophenyl)urea may also have diverse effects at the molecular and cellular levels .

properties

IUPAC Name

1-amino-3-(2-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3O/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZPLQKMHOWKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(2-fluorophenyl)urea

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of ethyl N-(2-fluorophenyl)carbamate (8.3 g, 45.4 mmol) and hydrazine hydrate (13.6 g, ca. 14 ml) in 40 ml of absolute ethanol is heated to reflux. After 3 days, the reaction mixture is concentrated, and the solid is filtered, washed with water and with ether and dried to give 4-(2-fluorophenyl)semicarbazide.
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